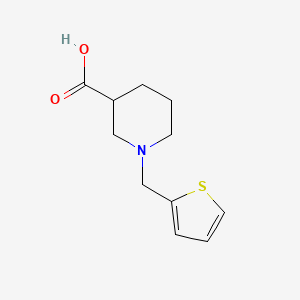

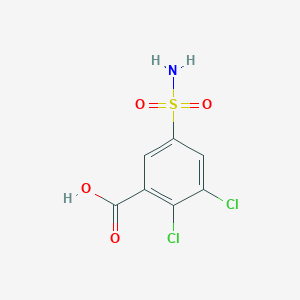

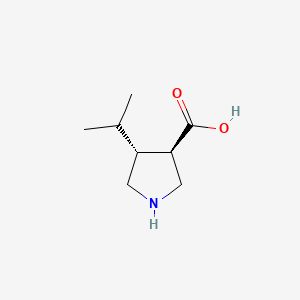

1-(thiophen-2-ylmethyl)piperidine-3-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid is a compound that can be associated with various chemical reactions and has potential relevance in the field of medicinal chemistry due to its piperidine structure. Piperidine derivatives are known to be significant in pharmaceutical chemistry, often serving as building blocks for various bioactive molecules.

Synthesis Analysis

The synthesis of related piperidine derivatives can be complex and involves multiple steps. For instance, the synthesis of tritium-labeled (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid ([3H]SNAP-5114) was achieved through a two-step process starting from a specific ethyl piperidine-3-carboxylate derivative and [3H]methyliodide, followed by hydrolysis with lithium hydroxide to yield the target compound . Another synthesis pathway involves the preparation of 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine from L-valine, which is then subjected to electrophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often studied using spectroscopic and theoretical methods. For example, (R/S)-piperidinium-3-carboxylic acid forms stable hydrogen-bonded complexes with 2,6-dichloro-4-nitrophenol, and these complexes have been characterized by single-crystal X-ray analysis, Raman, and FTIR spectroscopies. Theoretical calculations, such as those performed using the B3LYP/6-311++G(d,p) approach, help in understanding the structure and charge delocalization within these molecules .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including electrophilic substitutions and cycloaddition reactions. The study of the reactions of carbanion 8a with electrophiles and the selective cleavage of C-S bonds using specific reagents like phenyl dichlorophosphate (PDCP) demonstrates the reactivity of such compounds . Additionally, the regioselective synthesis of azabicycloadducts derived from benzo[b]thiophene-2,3-dione and pipecolinic acid through 1,3-dipolar cycloaddition reactions highlights the versatility of piperidine derivatives in forming complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The formation of hydrogen-bonded complexes and the ability to form stable crystalline structures are indicative of the strong intermolecular interactions present in these compounds. The vibrational spectra obtained from Raman and FTIR spectroscopies provide insights into the bonding and functional groups present in the molecules. Theoretical studies complement these findings by providing detailed interpretations of the potential energy distribution and charge delocalization within the molecules .

科学的研究の応用

Synthesis and Crystal Structures

- (S)-6-Oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic Acid Derivatives: This study highlights the synthesis and crystal structures of two derivatives of 1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid, focusing on their electronic structure and intermolecular interactions. These compounds crystallize as single enantiomers and are linked by strong O-H...O hydrogen bonds and weak C-H...O interactions, forming multidimensional networks in their crystal structures (Vrabel et al., 2014).

Synthesis and Spectroscopic Properties

- 5-Oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic Acid: This research investigates the spectroscopic properties of a related compound using FT-IR, NMR, and UV techniques, along with quantum chemical methods. It also explores other properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, and molecular electrostatic potential (Devi et al., 2020).

Anticancer Activity

- Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione Derivatives: Compounds involving thiophen-2-ylmethanamine were synthesized and evaluated for their anticancer activity, showing promising results against various human cancer cell lines (Kumar et al., 2013).

- 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) Quinoline Analogues: Novel quinoline derivatives, including thiophen-2-yl groups, exhibited significant growth inhibition of human cancer cell lines, indicating their potential as anticancer agents (Harishkumar et al., 2018).

Enzyme Inhibitory Activity

- Thiophene-Based Heterocyclic Compounds: A study on thiophene-based compounds demonstrated their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). This indicates their potential application in treating conditions associated with enzyme dysregulation (Cetin et al., 2021).

Molecular Docking and Antibacterial Activity

- Novel Thiophene-Based Compounds: These compounds, incorporating thiophene and benzimidazole or 1,2,4-triazole moieties, showed potential as antibacterial and antifungal agents. Their structures were confirmed using various spectroscopic methods, and molecular docking studies highlighted their potential biological activities (Mabkhot et al., 2017).

将来の方向性

特性

IUPAC Name |

1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-11(14)9-3-1-5-12(7-9)8-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJNATRFOTXJSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)

![N-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-(1-prop-2-enoylpyrrolidin-3-yl)acetamide](/img/structure/B2538179.png)

![1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2538181.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide](/img/structure/B2538182.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2538185.png)

![3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2538193.png)